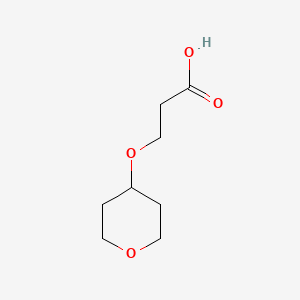

3-(Oxan-4-yloxy)propanoic acid

Description

3-(Oxan-4-yloxy)propanoic acid (IUPAC name: this compound) is a propanoic acid derivative featuring a tetrahydropyran (oxane) ring linked via an ether oxygen at the 4-position of the ring. For instance, 3-(oxan-4-yl)propanoic acid (CAS 40500-10-5), a closely related compound lacking the ether linkage, has a molecular formula of C₈H₁₄O₃, a molecular weight of 158.2 g/mol, and a boiling point of 297°C . Its structure comprises a propanoic acid chain directly bonded to the 4-position of a tetrahydropyran ring.

Properties

IUPAC Name |

3-(oxan-4-yloxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c9-8(10)3-6-12-7-1-4-11-5-2-7/h7H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBYIKGPZJZPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193340-03-3 | |

| Record name | 3-(oxan-4-yloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yloxy)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxyoxane with 3-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyoxane attacks the electrophilic carbon of 3-bromopropanoic acid, resulting in the formation of the desired product.

Another method involves the esterification of 3-hydroxypropanoic acid with tetrahydro-2H-pyran-4-ol, followed by hydrolysis of the ester to yield this compound. This method typically requires the use of an acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the synthesis. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yloxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide and water under harsh conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The oxane ring can undergo nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylate salts or carbon dioxide and water.

Reduction: 3-(Oxan-4-yloxy)propanol.

Substitution: Various substituted oxane derivatives.

Scientific Research Applications

3-(Oxan-4-yloxy)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yloxy)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, physicochemical properties, and biological activities of 3-(oxan-4-yloxy)propanoic acid analogs:

Physicochemical Properties

- Chlorinated derivatives () exhibit increased hydrophobicity due to chlorine atoms, enhancing their interaction with bacterial membranes .

- Thermal Properties: The high boiling point (297°C) of 3-(oxan-4-yl)propanoic acid suggests stability under high-temperature conditions, which could be advantageous in industrial synthesis .

Biological Activity

3-(Oxan-4-yloxy)propanoic acid, a compound characterized by its unique oxane ring structure, has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound, highlighting its significance in various scientific fields.

This compound is a synthetic organic compound that combines an oxane ring with a propanoic acid moiety. The synthesis typically involves several steps including the use of specific reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The resulting compound exhibits enhanced solubility and stability, making it suitable for various experimental applications.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activities. For instance, derivatives of related compounds have shown the ability to reduce cell viability in cancer cell lines while maintaining lower cytotoxicity towards non-cancerous cells. This suggests a potential for therapeutic applications in cancer treatment through the modulation of reactive oxygen species (ROS) .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of this compound can inhibit the proliferation of cancer cells. Specifically, compounds derived from this structure have been shown to reduce the viability of A549 lung cancer cells by 50%, indicating their potential as anticancer agents. The mechanism appears to involve both direct cytotoxic effects on cancer cells and antioxidant properties that may protect normal cells from oxidative damage .

Enzyme Interaction

The biological activity of this compound may also extend to interactions with key enzymes involved in metabolic processes. Studies suggest that the compound could inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases, showcasing its potential role in therapeutic applications beyond oncology .

Case Study 1: Antioxidant Efficacy

A study assessing the antioxidant properties of various derivatives found that certain compounds derived from this compound exhibited significant free radical scavenging activity. For example, compound 20 showed potent activity in the DPPH radical scavenging assay, highlighting its potential as a lead compound for developing antioxidant therapies .

Case Study 2: Cytotoxicity Assessment

In another investigation, a series of derivatives were tested against A549 cells and non-cancerous Vero cells. Compounds were found to selectively reduce cancer cell viability while sparing normal cells, suggesting a favorable therapeutic index for potential drug development .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-3-(oxan-4-yloxy)propanoic acid | Contains an amino group and oxan-4-ylmethyl substituent | Potential use as a reagent in organic synthesis |

| 3-Amino-2-[(oxan-4-yl)methyl]propanoic acid | Features an amino group with oxan-4-ylmethyl | May exhibit unique reactivity due to structural features |

| L-Tyrosine | An amino acid with a phenolic hydroxyl group | Essential for protein synthesis and neurotransmitter production |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.